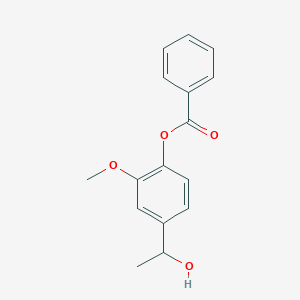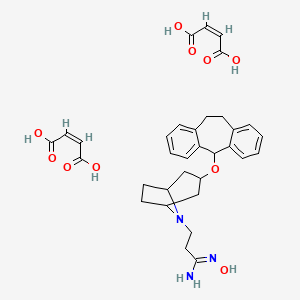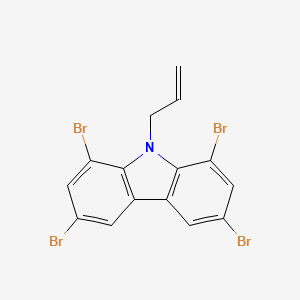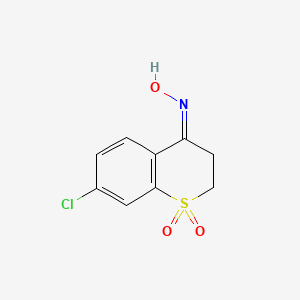
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position, an oxime group at the 4th position, and a 1,1-dioxide group. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-4H-1-benzothiopyran-4-one.
Oxime Formation: The oxime group is introduced by reacting the starting material with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom or other functional groups.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Amines: Reduction of the oxime group.
Substituted Derivatives: Products formed by nucleophilic substitution at the chlorine atom.
Applications De Recherche Scientifique
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and biological pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, while the chlorine atom and 1,1-dioxide group contribute to the compound’s overall reactivity and stability. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzothiopyran-4-one: Lacks the oxime and 1,1-dioxide groups.
7-Chloro-4H-1-benzothiopyran-4-one: Lacks the oxime and 1,1-dioxide groups.
2,3-Dihydro-4H-1-benzothiopyran-4-one: Lacks the chlorine atom and oxime group.
Uniqueness
2,3-Dihydro-7-chloro-4H-1-benzothiopyran-4-one oxime 1,1-dioxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxime group enhances its ability to form hydrogen bonds, while the 1,1-dioxide group increases its oxidative stability.
Propriétés
Numéro CAS |
67821-45-8 |
|---|---|
Formule moléculaire |
C9H8ClNO3S |
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
(NZ)-N-(7-chloro-1,1-dioxo-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8ClNO3S/c10-6-1-2-7-8(11-12)3-4-15(13,14)9(7)5-6/h1-2,5,12H,3-4H2/b11-8- |
Clé InChI |
ISEQWOHIJKNHSL-FLIBITNWSA-N |
SMILES isomérique |
C\1CS(=O)(=O)C2=C(/C1=N\O)C=CC(=C2)Cl |
SMILES canonique |
C1CS(=O)(=O)C2=C(C1=NO)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


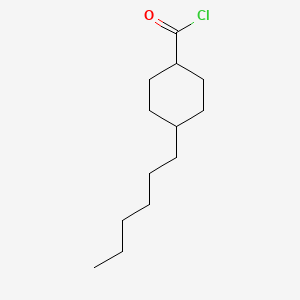
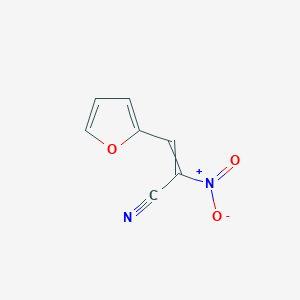
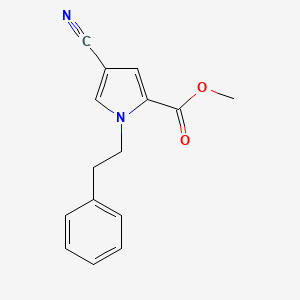

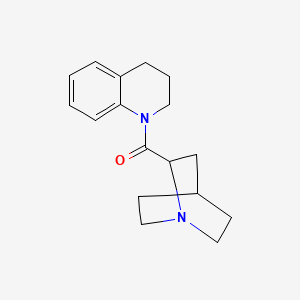
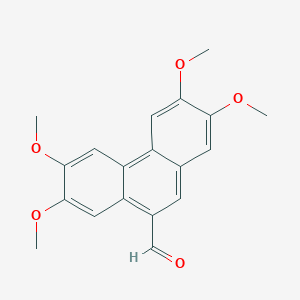
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)


